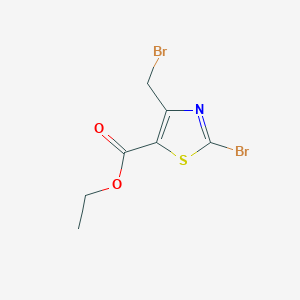

Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate

Vue d'ensemble

Description

“Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate” is a chemical compound with the empirical formula C7H8BrNO2S . It is a halogenated heterocycle .

Molecular Structure Analysis

The molecular weight of “this compound” is 250.11 . The InChI key is CFBIOWPDDZPIDP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . Its melting point is between 65-69°C . It is slightly soluble in methanol .Applications De Recherche Scientifique

Synthesis Methods

Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate has been synthesized using various methods. One approach involves the synthesis of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate, followed by a reaction with DMSO and sodium nitrite, and finally saponification to produce 2-bromo-thiazole-4-carboxylic acid (Zhou Zhuo-qiang, 2009). Another method includes synthesizing novel 2-amino-1,3-thiazole-5-carboxylates via ultrasonic and thermally mediated nucleophilic displacement of bromide from ethyl 2-bromo-1,3-thiazole-5-carboxylate (Luke A. Baker, Craig M. Williams, 2003).

Chemical Reactions and Characterization

This compound has been used in reactions with various nucleophiles, leading to the synthesis of compounds like ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate. These reactions often involve substitutions and phosphorylations, indicating the compound's versatility in organic synthesis (R. Maadadi, L. M. Pevzner, M. Petrov, 2016). Moreover, its spectroscopic characterization and crystallographic behavior have been studied in detail, providing insights into its molecular structure and properties (Muhammad Haroon, T. Akhtar, Muhammad Yousuf, M. W. Baig, M. Tahir, Lubna Rasheed, 2018).

Molecular Structure Analysis

Detailed molecular structure analyses have been conducted on derivatives of this compound. These studies involve spectroscopic techniques and density functional theory (DFT) to understand its geometric parameters, vibrational assignments, and chemical shifts. Such analyses are crucial for understanding the compound's potential applications in various fields, including materials science and pharmaceuticals (Muhammad Haroon, M. Khalid, T. Akhtar, M. Tahir, M. U. Khan, Muhammad Saleem, Rifat Jawaria, 2019).

Applications in Antioxidant, Antimicrobial, and Antiviral Studies

Studies have shown that derivatives of this compound exhibit significant antioxidant, antimicrobial, and antiviral properties. These findings suggest potential therapeutic applications, especially in developing new drugs and treatment methods (Muhammad Haroon, T. Akhtar, M. Khalid, Shehbaz Ali, Saniya Zahra, I. Ul Haq, Muhanad Alhujaily, Mabilly C. H. de B. Dias, Ana Cristina Lima Leite, S. Muhammad, 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate are currently unknown. This compound is a synthetic intermediate, often used in the synthesis of other complex molecules

Mode of Action

As a synthetic intermediate, its primary role is likely in the formation of more complex molecules through various chemical reactions .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Pharmacokinetics

As a synthetic intermediate, it is primarily used in laboratory settings for the synthesis of other compounds

Result of Action

As a synthetic intermediate, its primary role is in the formation of more complex molecules . The effects of these resultant compounds would depend on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C . .

Propriétés

IUPAC Name |

ethyl 2-bromo-4-(bromomethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2S/c1-2-12-6(11)5-4(3-8)10-7(9)13-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYMCHJJYZQLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2453176.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)

![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)

![8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one](/img/structure/B2453190.png)

![2-Chloro-1-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2453193.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2453194.png)